5,8-Dichloroquinolin-3-amine
Description
General Significance of Substituted Quinoline (B57606) Amines in Organic Chemistry
Quinoline, a heterocyclic aromatic compound, is a cornerstone in organic chemistry, primarily due to its presence in numerous natural products and synthetic drugs. nih.govmdpi.com The introduction of an amine group to the quinoline core creates a class of compounds known as quinoline amines, which exhibit a broad spectrum of biological and pharmaceutical activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.gov
The amino group, being a versatile functional group, can be readily modified, allowing for the synthesis of a diverse array of derivatives. mdpi.com This versatility makes substituted quinoline amines valuable intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients. nih.gov For instance, the well-known antimalarial drug chloroquine (B1663885) is a 4-aminoquinoline (B48711) derivative. wikipedia.org
Overview of Halogenated Quinoline Derivatives in Synthetic Methodologies
The incorporation of halogen atoms into the quinoline scaffold significantly influences the molecule's electronic properties and reactivity. Halogenation can be achieved through various methods, including metal-free protocols that are both economical and environmentally friendly. rsc.org Halogenated quinolines serve as key precursors in a multitude of synthetic transformations.
The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, enabling the introduction of various functional groups. This reactivity is crucial for building molecular complexity and accessing novel chemical space. Furthermore, halogenated positions can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions is often a key consideration in synthetic design.
Research Context of 5,8-Dichloroquinolin-3-amine within Heterocyclic Chemistry
Within the extensive family of heterocyclic compounds, this compound represents a specific scaffold with a unique substitution pattern. The presence of two chlorine atoms at positions 5 and 8, combined with an amino group at position 3, creates a distinct electronic and steric environment. This particular arrangement of substituents influences the molecule's chemical behavior and potential for further functionalization.
The study of such polysubstituted quinolines is driven by the quest for new compounds with tailored properties. Researchers in heterocyclic chemistry investigate the synthesis, reactivity, and potential applications of molecules like this compound to expand the toolbox of available building blocks for drug discovery and materials science. The strategic placement of the chloro and amino groups can lead to compounds with specific biological activities or desirable physical properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆Cl₂N₂ |
| Molecular Weight | 213.06 g/mol |
| CAS Number | 858468-08-3 |
This data is compiled from available chemical databases. bldpharm.com
Spectroscopic Data of Amine Compounds
| Spectroscopic Method | Characteristic Features for Amines |
| Infrared (IR) Spectroscopy | Primary amines typically show two N-H stretching bands between 3300 and 3500 cm⁻¹. Secondary amines show a single band in the same region, while tertiary amines show no N-H stretch. libretexts.orglibretexts.org |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shift of N-H protons can vary widely (δ 0.5-5.0 ppm) and is concentration-dependent. Protons on carbons adjacent to the nitrogen are deshielded and appear around δ 2.3-3.0 ppm. libretexts.org |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Carbons bonded to the amine nitrogen are deshielded and absorb about 20 ppm downfield compared to analogous alkanes. libretexts.org |
| Mass Spectrometry | The "Nitrogen Rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. Alpha-cleavage is a characteristic fragmentation pattern for amines. libretexts.org |
This table provides a general overview of spectroscopic features for the amine functional group.
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
5,8-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2 |
InChI Key |
WYSPGXMHEZRALS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=C(C=N2)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5,8 Dichloroquinolin 3 Amine and Analogues
Precursor Chemistry and Starting Materials for Quinoline (B57606) Amination
The foundation of any successful synthesis lies in the accessibility and reactivity of its starting materials. For quinoline amination, chlorinated quinoline derivatives and quinoline diones represent two significant classes of precursors.
Chlorinated quinolines are pivotal intermediates in the synthesis of a vast array of functionalized quinoline compounds. Their importance is underscored by their role in the industrial production of pharmaceuticals, such as the antimalarial drug chloroquine (B1663885), which is synthesized from 4,7-dichloroquinoline (B193633). wikipedia.org The presence of chlorine atoms on the quinoline scaffold provides reactive sites for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functional groups, including amines.
The synthesis of chlorinated quinoline derivatives can be achieved through several established routes. Multi-step reaction sequences starting from substituted anilines are common. For instance, a substituted aniline (B41778) can be cyclized to form a 4-hydroxyquinoline, which is subsequently converted to the corresponding 4-chloroquinoline (B167314) derivative. nih.gov Another powerful method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, a process that can be mediated by reagents like chlorotrimethylsilane (B32843) to yield chloro-substituted quinolines. enamine.netiipseries.org The Doebner-von Miller and Skraup syntheses are other classical methods that utilize anilines to construct the quinoline core, which can then be subjected to chlorination. wikipedia.orgiipseries.orgresearchgate.net More modern approaches, such as the aza-Diels-Alder reaction, have also been developed for generating chloro-containing quinoline variants. researchgate.net
The reactivity of dichloroquinolines in amination reactions is highly dependent on the position of the chlorine atoms. Studies on isomeric dichloroquinolines, such as 4,7- and 4,8-dichloroquinoline (B1582372), have shown that the chlorine atoms exhibit different levels of reactivity, which can be exploited for selective mono- or di-amination. mdpi.comresearchgate.net This differential reactivity is crucial for the regioselective synthesis of aminoquinolines.
Quinoline diones and related structures serve as versatile precursors that can be transformed into aminoquinolines. Although less common than the use of chlorinated quinolines for direct amination, these scaffolds offer alternative synthetic routes. For example, tetracyclic isoindolo[2,1-a]quinoline-5,11-diones can be synthesized and subsequently modified. nih.gov One approach involves the intramolecular cyclization of 2-(2-acetylphenyl)isoindoline-1,3-dione, which, after a series of steps, yields the tetracyclic dione (B5365651) system. nih.gov
Another synthetic strategy involves the oxidative radical addition and annulation of o-cyanoarylacrylamides with aldehydes to produce quinoline-diones. researchgate.net These dione structures possess carbonyl groups that can be converted into other functionalities. While direct conversion to an amine might require multiple steps, such as reduction and subsequent functional group interconversion, these precursors open up different avenues for structural diversification of the quinoline core.
Direct Amination Reactions
The introduction of an amino group onto the quinoline ring is a critical step in synthesizing the target compound. This is typically achieved through direct amination reactions, primarily involving nucleophilic aromatic substitution or transition-metal-catalyzed methods.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-nitrogen bonds on electron-deficient aromatic systems like quinoline. nih.gov The quinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen atom. researchgate.net The presence of additional electron-withdrawing groups, such as chlorine atoms, further facilitates this reaction.
In SNAr, a nucleophile, such as an amine or ammonia (B1221849), attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom). This proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing substituents that can delocalize the negative charge. youtube.comyoutube.com
The regioselectivity of SNAr on dichloroquinolines is a key consideration. For instance, in 4,7-dichloroquinoline, the C4 position is generally more susceptible to nucleophilic attack than the C7 position. tandfonline.com This is because the C4 position is para to the ring nitrogen, allowing for effective delocalization of the negative charge in the Meisenheimer intermediate. Similar principles would govern the reactivity of 5,8-dichloroquinoline (B2488021), where the relative positions of the chlorine atoms to the ring nitrogen and to each other would determine the site of preferential nucleophilic attack. Studies on the closely related 2,4-dichloroquinazoline (B46505) system have shown that the C4 position is more electrophilic and has a lower activation energy for nucleophilic attack, leading to high regioselectivity. mdpi.com
While SNAr is effective, it often requires harsh conditions. Modern synthetic chemistry has largely turned to transition-metal-catalyzed reactions, which proceed under milder conditions with greater functional group tolerance.
The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. wikipedia.orgnih.gov This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and mild reaction conditions. ias.ac.in The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. youtube.comlibretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been crucial for achieving high catalytic activity, especially with less reactive aryl chlorides. wikipedia.orgias.ac.inwiley.com
This methodology has been successfully applied to the amination of various dichloroquinolines. mdpi.comresearchgate.netnih.gov For example, the palladium-catalyzed amination of 4,8-dichloroquinoline has been studied, demonstrating that selective monoamination can be achieved. mdpi.comresearchgate.net The choice of ligand, such as BINAP or the more sterically demanding DavePhos, can influence the outcome, sometimes allowing for diamination. mdpi.comnih.gov Similarly, the amination of 5-bromo-8-benzyloxyquinoline has been accomplished using various electron-rich phosphine ligands, highlighting the versatility of this approach for functionalizing the quinoline core at different positions. ias.ac.in
Table 1: Examples of Palladium-Catalyzed Amination of Halogenated Quinolines This table is interactive. Click on the headers to sort the data.
| Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 4,8-Dichloroquinoline | Adamantyl-1-amine | Pd(dba)₂ (4) | BINAP (4.5) | tBuONa | Dioxane | Reflux | 6 | 77 | mdpi.com |
| 4,7-Dichloroquinoline | Adamantyl-1-amine | Pd(dba)₂ (4) | BINAP (4.5) | tBuONa | Dioxane | Reflux | 6 | 79 | researchgate.net |
| 5-Bromo-8-benzyloxyquinoline | Diphenylamine | Pd(OAc)₂ (5) | Johnphos (10) | NaOtBu | Toluene | 100 | 24 | 95 | ias.ac.in |
| 5-Bromo-8-benzyloxyquinoline | N-phenyl-1-naphthylamine | Pd(OAc)₂ (5) | TTBP (10) | NaOtBu | Toluene | 100 | 24 | 91 | ias.ac.in |
| 4-Chlorotoluene | N-methylaniline | Pd₂(dba)₃ (0.5) | L1* (0.5) | NaOtBu | Toluene | RT | 1 | >99 | wiley.com |
L1: A specific ylide-substituted phosphine ligand.
Catalytic Amination Strategies
Copper-Catalyzed N-Arylation
The formation of a carbon-nitrogen bond is a pivotal step in the synthesis of aminoquinolines. Copper-catalyzed N-arylation, a reaction with historical roots in Ullmann chemistry, has seen a resurgence as a cost-effective and efficient alternative to palladium-catalyzed methods. nih.govmdpi.com This is particularly relevant for industrial applications where the lower cost of copper salts and milder reaction conditions are advantageous. nih.govmdpi.com
The N-arylation of nitrogen-containing heterocycles is a key reaction, as the resulting products are important structural motifs in many biologically active compounds. mdpi.com Copper catalysis has been successfully employed for the N-arylation of a wide range of nitrogen heterocycles, including pyrroles, imidazoles, and indoles. sharif.edursc.org These reactions often utilize various copper sources such as copper(I) iodide (CuI), copper(II) oxide (CuO), or copper nanoparticles (Cu NPs). mdpi.comresearchgate.net The choice of solvent is also critical, with options like ethylene (B1197577) glycol, dimethylformamide (DMF), and even water being used to facilitate the reaction under sustainable conditions. nih.govsharif.edu For instance, an efficient and environmentally friendly protocol for the N-arylation of amines has been developed using copper sulfate (B86663) in water. nih.gov In some systems, ethylene glycol can act as both the solvent and a ligand for the copper catalyst. sharif.edu A notable advancement is the copper-catalyzed amination of bromonaphthyridines using aqueous ammonia at room temperature, demonstrating the potential for mild reaction conditions. nih.gov
Table 1: Examples of Copper-Catalyzed N-Arylation Conditions for Heterocycles This table is interactive. Click on the headers to sort.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
|---|---|---|---|---|---|---|
| CuI | 1,2-Ethanediamine | K₃PO₄ | Toluene | 110 | Adamantane-containing amines | mdpi.com |
| Cu NPs | L-proline | K₂CO₃ | DMSO | 110 | Adamantane-containing amines | mdpi.com |
| CuI | None | NaOH | Ethylene Glycol | 120 | Imidazole, Benzimidazole | sharif.edu |
| CuSO₄·5H₂O | None | None | Water | 60 | Aniline | nih.gov |
| Cu₂O | None | Aqueous NH₃ | Dioxane | Room Temp. | Amido-bromo-1,8-naphthyridines | nih.gov |
| Cu(CH₃CN)₄PF₆ | None | Di-t-butyl peroxide | Dichloroethane | 110 | 8-aminoquinoline-oriented buteneamides | nih.govrsc.org |
Optimization of Reaction Conditions (e.g., temperature, catalysts, ligands)
The success of any synthetic transformation, particularly metal-catalyzed reactions, hinges on the careful optimization of various parameters. For the synthesis of aminoquinolines via cross-coupling, key variables include the choice of catalyst precursor, ligand, base, solvent, and temperature. youtube.com While Buchwald-Hartwig amination is palladium-catalyzed, the principles of its optimization are broadly applicable to other metal-catalyzed C-N bond forming reactions.
Modern approaches to reaction optimization have moved beyond the traditional "one variable at a time" (OVAT) method, which can be time-consuming and may not identify the true optimal conditions. bristol.ac.uk Statistical methods, such as Design of Experiments (DoE), and high-throughput experimentation (HTE) allow for the simultaneous screening of multiple variables, providing a more comprehensive understanding of the reaction space in a shorter time. bristol.ac.uknih.gov HTE can be performed in multi-well plates, enabling a large number of experiments to be run in parallel, followed by rapid analysis to identify the best-performing conditions for scale-up. nih.gov
The selection of parameters is interdependent:
Catalyst and Ligand: The choice of metal precursor (e.g., CuI, Cu₂O, CuSO₄) and ligand (e.g., diamines, amino acids, phosphines) is crucial. mdpi.comresearchgate.netyoutube.com Ligands stabilize the metal center and modulate its reactivity. In some cases, ligand-free systems are effective, simplifying the reaction setup. sharif.edu
Base: The base plays a critical role in the catalytic cycle. A wide range of inorganic (e.g., K₂CO₃, K₃PO₄, NaOH) and organic bases are used, and their selection must consider factors like basicity, solubility, and functional group compatibility. sharif.eduyoutube.com
Solvent: The solvent must dissolve the reactants and the base. youtube.com Common choices include toluene, ethers, and polar aprotic solvents like DMF and DMSO. mdpi.comyoutube.com The use of "green" solvents like water or ethylene glycol is increasingly favored for industrial applications. nih.govsharif.edu
Temperature: Reaction temperatures can range from ambient to high heat (e.g., 80-140 °C), depending on the reactivity of the substrates and the catalyst system employed. mdpi.comyoutube.com Microwave irradiation has also been used to accelerate reactions. sharif.edu
Table 2: Key Parameters for Optimization in Cross-Coupling Reactions This table is interactive. Click on the headers to sort.
| Parameter | Common Options | Considerations | Reference |
|---|---|---|---|
| Catalyst Source | Pd(OAc)₂, Pd₂(dba)₃, CuI, CuSO₄, Cu NPs | Cost, activity, air/moisture stability, ease of removal | mdpi.comyoutube.com |
| Ligand | Phosphines (e.g., XPhos, RuPhos), N-heterocyclic carbenes, diamines, L-proline | Steric/electronic properties, cost, air stability | youtube.comnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, KHMDS | Strength (pKa), solubility, substrate compatibility | sharif.eduyoutube.comnih.gov |
| Solvent | Toluene, Dioxane, THF, DMF, DMSO, Ethylene Glycol, Water | Polarity, boiling point, ability to dissolve reagents, sustainability | nih.govsharif.eduyoutube.com |
| Temperature | Room Temperature to 140 °C | Reaction kinetics, substrate/product stability | mdpi.comyoutube.com |
Multi-step Synthetic Routes to 5,8-Dichloroquinolin-3-amine
The construction of complex molecules like this compound often requires a multi-step approach where functional groups are introduced sequentially.
Chlorination Followed by Amination Strategies
A common and powerful strategy for synthesizing substituted aminoquinolines involves the nucleophilic aromatic substitution (S_NAr) of a chloroquinoline precursor. nih.gov This approach is famously used in the industrial synthesis of the antimalarial drug chloroquine, where 4,7-dichloroquinoline is reacted with an appropriate amine side chain. wikipedia.org The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack, allowing for its displacement by an amine.
This strategy can be adapted for the synthesis of 3-aminoquinoline (B160951) derivatives. The synthesis would begin with a quinoline core that is first subjected to chlorination to install chlorine atoms at the desired 5- and 8-positions. If a chlorine atom is also present at the 3-position (i.e., 3,5,8-trichloroquinoline), a subsequent selective amination could introduce the amino group at C-3. The relative reactivity of the different chloro-substituents would be a key factor in achieving selectivity. This method is advantageous as it builds upon readily available quinoline starting materials. A variety of protocols exist for these S_NAr reactions, employing conventional heating or microwave irradiation to drive the reaction. nih.gov
Derivatization of Quinoline Rings with Subsequent Amine Introduction
An alternative to direct amination of a pre-chlorinated quinoline is to build the substituted quinoline ring first and introduce the amine group at a later stage. This allows for greater diversity in the final products.
One such method involves the condensation of a substituted aniline with reagents like Meldrum's acid and trimethyl orthoformate. ucsf.edunih.gov For the target compound, one could start with 2,5-dichloroaniline. This would be followed by a high-temperature cyclization to form the corresponding 5,8-dichloro-4-hydroxyquinoline. The hydroxyl group could then be converted to a leaving group (e.g., chloride) and subsequently displaced by an amine or converted to the amine through other functional group interconversions.
Another sophisticated strategy involves the functionalization of the quinoline ring via metal-catalyzed cross-coupling reactions before the introduction of the key amine. For example, a bromo-chloro-quinoline intermediate could be used to selectively install various substituents at the bromine-bearing position via Suzuki, Negishi, or Ullmann coupling reactions before the final amination at the chlorine-bearing position. nih.gov This modular approach allows for the creation of a library of diverse analogues. Furthermore, C-H activation provides a modern pathway for functionalizing the quinoline core, which can then be followed by amination steps. researchgate.net
Industrial Production Considerations and Scalability of Dichloroquinolin-3-amines
Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production presents a unique set of challenges. Key considerations include cost-effectiveness, safety, environmental impact, and process robustness. While specific data on the industrial production of this compound is not available, general principles can be drawn from the synthesis of related compounds like other aminoquinolines.
The scalability of metal-catalyzed reactions is a major focus. Palladium-catalyzed processes, while highly effective, can be limited by the high cost and potential toxicity of the metal, which necessitates stringent control of residual palladium in the final product. nih.gov In this context, copper-catalyzed reactions represent a more economically viable and sustainable alternative for large-scale synthesis due to the abundance and low cost of copper. nih.govrsc.org
For any industrial process, minimizing the number of synthetic steps, maximizing yield, and reducing waste are paramount. The development of one-pot or tandem reactions where multiple transformations occur in a single reactor is highly desirable. nih.gov Process safety must be rigorously evaluated, especially for reactions that are highly exothermic or use hazardous reagents. The choice of solvents is also critical; replacing volatile or toxic solvents with greener alternatives like water or recyclable ones like ethylene glycol is a key goal for sustainable industrial chemistry. nih.govsharif.edu Ultimately, a scalable process must be robust, reproducible, and cost-competitive to be commercially viable.
Chemical Reactivity and Derivatization Strategies of 5,8 Dichloroquinolin 3 Amine
Reactivity of Halogen Substituents on the Quinoline (B57606) Ring
The chlorine atoms at the 5- and 8-positions of the quinoline ring are susceptible to various transformations, primarily nucleophilic substitution and dehalogenation reactions. The electron-withdrawing nature of the quinoline ring system activates these positions towards nucleophilic attack.
Nucleophilic Substitution Reactions at Dichloro Positions
The chlorine atoms on 5,8-dichloroquinolin-3-amine can be displaced by a variety of nucleophiles. These reactions are a cornerstone for introducing diverse functional groups onto the quinoline scaffold. The susceptibility of a halogen to substitution is influenced by its position on the quinoline ring and the nature of the incoming nucleophile. In some quinoline systems, the presence of an activating group, like a nitro group, can facilitate nucleophilic substitution of a nearby hydrogen atom, a process known as vicarious nucleophilic substitution (VNS). mdpi.com For instance, in related chloroquinolines, nucleophilic displacement reactions have been extensively studied. mdpi.comacs.org
Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates. For example, the reaction of a chloroquinoline with an amine can lead to the corresponding amino-substituted quinoline. The reaction conditions for these substitutions can vary widely, often requiring elevated temperatures and the use of a base to neutralize the hydrogen halide formed during the reaction.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines
| Nucleophile | Product Type | General Reaction Conditions |
| Amines (R-NH2) | Amino-substituted quinolines | Heat, often with a base |
| Alkoxides (R-O⁻) | Alkoxy-substituted quinolines | Often requires a strong base |
| Thiolates (R-S⁻) | Thioether-substituted quinolines | Typically under basic conditions |
Selective Halogen Removal or Replacement Reactions
Selective removal or replacement of one of the chlorine atoms in this compound presents a synthetic challenge due to the similar reactivity of the two positions. However, under carefully controlled conditions, it may be possible to achieve selectivity. This can sometimes be accomplished by using bulky nucleophiles that preferentially attack the more sterically accessible position or by exploiting subtle differences in the electronic environment of the two chlorine atoms.
Catalytic hydrogenation is a common method for the removal of halogen atoms from aromatic rings. The choice of catalyst (e.g., palladium on carbon) and reaction conditions (e.g., temperature, pressure, and solvent) can influence the selectivity of dehalogenation.
Reactions Involving the Amine Functionality
The primary amine group at the 3-position of this compound is a versatile handle for a wide array of chemical modifications. Its nucleophilic nature allows for reactions such as alkylation and acylation, while its ability to be converted into other functional groups, like diazonium salts, further expands its synthetic utility.
Alkylation and Acylation of the Amine Group
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, enabling it to react with electrophiles like alkyl halides and acyl chlorides. britannica.comsavemyexams.com
Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. savemyexams.comorganic-chemistry.org
Acylation: In contrast to alkylation, acylation of primary and secondary amines with acyl chlorides or acid anhydrides is typically a high-yielding and clean reaction. lumenlearning.comgoogle.comlibretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. lumenlearning.comlibretexts.org Derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used for analytical purposes, such as HPLC analysis of amines. sigmaaldrich.com
Table 2: Common Alkylation and Acylation Reactions of Primary Amines
| Reagent | Reaction Type | Product | Key Considerations |
| Alkyl Halide (R-X) | Alkylation | Secondary, Tertiary, and Quaternary Amines | Often results in a mixture of products due to over-alkylation. youtube.commasterorganicchemistry.com |
| Acyl Chloride (R-COCl) | Acylation | Amide | Typically a clean and high-yielding reaction. libretexts.org |
| Acid Anhydride (B1165640) ((RCO)₂O) | Acylation | Amide | Another effective method for amide formation. lumenlearning.com |
Conversion of the Amine to Other Functional Groups (e.g., diazonium salts, amides)
The primary amine group can be transformed into a variety of other functional groups, significantly broadening the synthetic possibilities.
Diazonium Salts: Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. lumenlearning.comgoogle.comlibretexts.orggoogle.com These salts are versatile intermediates that can undergo a range of subsequent reactions. For aromatic amines, the resulting diazonium salts are generally more stable at low temperatures (0–5 °C) compared to their aliphatic counterparts. lumenlearning.com These stable diazonium salts can then be used in various transformations, including the synthesis of azo dyes. researchgate.net
Amides: As previously mentioned, the reaction of the amine with acylating agents readily produces stable amides. britannica.comlumenlearning.com This transformation is not only a common derivatization strategy but also a fundamental reaction in the synthesis of more complex molecules.
Reductive Amination of Related Carbonyl Precursors
Reductive amination is a powerful method for the synthesis of amines, including this compound, from corresponding carbonyl compounds (aldehydes or ketones). wikipedia.orgyoutube.comlibretexts.orgresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.orglibretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their ability to selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com This method is widely used due to its mild reaction conditions and high efficiency. researchgate.net
Coupling Reactions for Carbon-Carbon Bond Formation
The presence of two chlorine atoms on the quinoline ring of this compound opens the door for various palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. These reactions are essential for synthesizing more complex molecules with potential applications in materials science and medicinal chemistry.
Suzuki-Miyaura Coupling and Related Cross-Coupling Methods
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgfishersci.co.uk This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.orgfishersci.co.uk In the context of this compound, the two chlorine atoms can serve as coupling sites for various boronic acids or their esters, leading to the introduction of new aryl or alkyl groups.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.org This is followed by transmetalation with the organoboron compound, and the cycle is completed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org
Recent advancements have led to the development of an "aminative Suzuki-Miyaura coupling," which unites the principles of Suzuki-Miyaura and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and boronic acids in a single step. snnu.edu.cnnih.gov This innovative approach could potentially be applied to this compound, offering a direct route to novel diaryl amine derivatives.
The reactivity of the two chlorine atoms in this compound can be influenced by their positions on the quinoline ring. For instance, in related dichloroquinolines, the chlorine at position 4 has been observed to have lower reactivity due to steric hindrance. researchgate.net This differential reactivity could potentially be exploited for selective mono- or di-substitution reactions.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid | Tetrakis(triphenylphosphine)palladium(0)/K₂CO₃ | 5-aryl-3-chloro-1,2,4-thiadiazole | nih.gov |
| 3,5-dichloro-1,2,4-thiadiazole | Arylboronic acid (2.2 equiv.) | Tetrakis(triphenylphosphine)palladium(0)/K₂CO₃ | 3,5-diaryl-1,2,4-thiadiazole | nih.gov |
Participation in Heterocyclic Ring Annulation Reactions
The reactive sites on this compound can also be utilized in annulation reactions to construct new heterocyclic rings fused to the quinoline core. Annulation reactions, such as the Robinson annulation, involve a sequence of reactions that form a new ring. masterorganicchemistry.com The Robinson annulation, for example, combines a Michael reaction with an intramolecular aldol (B89426) condensation to create a six-membered ring. masterorganicchemistry.com
While specific examples of this compound participating in such reactions are not extensively documented in the provided search results, the principles of these reactions suggest potential synthetic routes. The amino group and the chloro-substituted positions could be functionalized to introduce moieties capable of undergoing intramolecular cyclization, leading to the formation of novel polycyclic aromatic systems. For instance, the Pfitzinger reaction, which is used to synthesize quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, demonstrates a method for constructing quinoline rings. frontiersin.org A similar strategy could potentially be adapted to build additional rings onto the this compound scaffold.
Oxidation and Reduction Chemistry of the Quinoline Nucleus
The quinoline nucleus of this compound is susceptible to both oxidation and reduction, leading to a variety of derivatives with different properties.
Oxidation of the quinoline ring can lead to the formation of N-oxides. For related methoxy-substituted dichloroquinolines, oxidation with reagents like hydrogen peroxide can form N-oxide derivatives. evitachem.com The amino group on the quinoline ring can also influence the outcome of oxidation reactions. For example, the chemical oxidation of 5-aminoquinoline (B19350) with ammonium (B1175870) persulfate has been shown to produce polyquinolines. researchgate.net
Reduction of the quinoline ring can also be achieved. Catalytic hydrogenation is a common method for reducing the heterocyclic part of the quinoline system. For instance, the reduction of 5-(N-substituted-anilino)-8-benzyloxyquinolines can yield the corresponding 5-(N-substituted-anilino)-8-hydroxyquinolines, and with extended reaction times, can lead to the formation of 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives. ias.ac.in This indicates that the pyridine (B92270) part of the quinoline ring can be selectively reduced under certain conditions.
Table 2: Oxidation and Reduction Reactions of Quinoline Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| 3,8-Dichloro-5-methoxyquinolin-4-amine | Hydrogen peroxide | N-oxide derivative | Oxidation | evitachem.com |
| 5-Aminoquinoline | (NH₄)₂S₂O₈ | Polyquinoline | Oxidative polymerization | researchgate.net |
| 5-(N-substituted-anilino)-8-benzyloxyquinoline | Catalytic hydrogenation (1-3 h) | 5-(N-substituted-anilino)-8-hydroxyquinoline | Reduction | ias.ac.in |
| 5-(N-substituted-anilino)-8-benzyloxyquinoline | Catalytic hydrogenation (7 h) | 1,2,3,4-tetrahydro-8-hydroxyquinoline derivative | Reduction | ias.ac.in |
Spectroscopic Characterization and Analytical Methodologies in 5,8 Dichloroquinolin 3 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR and ¹³C NMR for Structural Elucidation
For instance, in the ¹H NMR spectrum of a related compound, 2-([1,1′-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acid, the aromatic protons of the dichloroquinoline ring appear in the downfield region, typically between δ 7.0 and 9.0 ppm. Similarly, for 5,8-dichloroquinolin-3-amine, one would expect distinct signals for the protons on the quinoline (B57606) core. The position of the amino group (NH₂) at C3 would influence the chemical shift of the adjacent protons at C2 and C4. The protons at C6 and C7 would also exhibit characteristic signals, with their coupling patterns providing information about their neighboring protons.
In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The carbons bearing the chlorine atoms (C5 and C8) would be significantly influenced, as would the carbon attached to the amino group (C3). The chemical shifts of the quinoline ring carbons would provide crucial data for confirming the substitution pattern.
Advanced NMR Techniques for Conformational Analysis
To gain deeper insights into the three-dimensional structure and conformation of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the quinoline ring.
HSQC spectroscopy would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC spectroscopy would identify longer-range (two- or three-bond) correlations between protons and carbons, which is critical for confirming the connectivity of the quinoline ring and the positions of the chloro and amino substituents.
The application of these techniques has been demonstrated in the characterization of similar molecules, such as 2-chloro-8-methyl-3-formylquinoline, where COSY, HSQC, and HMBC were used to assign all proton and carbon signals definitively.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule.
Vibrational Analysis for Functional Group Identification
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the amine (NH₂) and the aromatic quinoline ring.
N-H Vibrations : As a primary amine, two N-H stretching vibrations would be anticipated in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would likely appear around 1600 cm⁻¹.
C-N Vibrations : The C-N stretching vibration for an aromatic amine typically occurs in the 1250-1350 cm⁻¹ range.
C-Cl Vibrations : The C-Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
Aromatic Ring Vibrations : C=C and C=N stretching vibrations within the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in a specific ratio, which is a definitive indicator of the presence of two chlorine atoms. For example, in the analysis of 2-chloro-8-methyl-3-formylquinoline, the mass spectrum clearly showed the M⁺ and M+2⁺ peaks, confirming the presence of a single chlorine atom.
The fragmentation of the molecular ion under mass spectrometric conditions would provide further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals, such as HCN, chlorine atoms, or parts of the substituent groups. Analysis of these fragment ions would help to piece together the structure of the original molecule and confirm the positions of the substituents.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from any impurities or byproducts from the synthesis process and for accurately quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds. researchgate.net For this compound, a reversed-phase HPLC method is generally the most suitable approach. This involves a non-polar stationary phase (typically C18) and a polar mobile phase.
The development of a robust HPLC method would involve optimizing the mobile phase composition (e.g., a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 3: A-Typical Starting Conditions for HPLC Method Development for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
This table provides a representative set of starting parameters for developing an effective HPLC method for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Primary amines like this compound often exhibit poor chromatographic behavior in GC due to their polarity and tendency to interact with the stationary phase. Therefore, derivatization is typically required to increase their volatility and improve peak shape. sigmaaldrich.com
Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or reagents that form Schiff bases. nih.gov The resulting derivative is then analyzed by GC-MS, where the gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the derivative.
Table 4: Potential Derivatization Reactions for GC-MS Analysis of this compound
| Derivatizing Reagent | Derivative Formed | Key Advantages |
| BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. |
| TFAA | Trifluoroacetyl (TFA) derivative | Highly volatile, good for electron capture detection. |
| Salicylaldehyde | Schiff base | Improves chromatographic properties. chromatographyonline.com |
This table summarizes common derivatization strategies that could be employed to make this compound amenable to GC-MS analysis.
Computational and Theoretical Studies of 5,8 Dichloroquinolin 3 Amine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These in silico methods provide insights that are complementary to experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for predicting molecular properties. For a molecule like 5,8-Dichloroquinolin-3-amine, DFT calculations would be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties.
DFT studies on a range of quinoline (B57606) derivatives have demonstrated the utility of this approach in understanding their chemical behavior. dergipark.org.trresearchgate.net For instance, calculations can reveal how the electron-withdrawing nature of the two chlorine atoms and the electron-donating amino group influence the electron distribution across the quinoline ring system. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from DFT calculations, help in predicting how the molecule will interact with other chemical species. dergipark.org.tr
Table 1: Illustrative Reactivity Descriptors for a Quinoline Derivative (Calculated via DFT) This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available in the cited literature.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Electronegativity (χ) | 3.5 eV | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | 2.0 eV | Indicates resistance to change in electron distribution. |
| Chemical Softness (S) | 0.5 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more reactive. researchgate.net In the case of this compound, the positions of the chlorine and amino substituents would significantly affect the energies of these frontier orbitals. The amino group would likely raise the HOMO energy, while the chloro groups would lower the LUMO energy, potentially leading to a relatively small energy gap and higher reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies (Calculated via DFT) This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available in the cited literature.
| Molecular Orbital | Hypothetical Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -6.2 | Electron-donating capacity |
| LUMO | -2.2 | Electron-accepting capacity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the quinoline ring and the amino group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and regions near the chlorine atoms might exhibit a positive potential. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding. researchgate.net
Molecular Modeling and Dynamics Simulations
Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary conformational flexibility would involve the orientation of the amino group relative to the quinoline ring.
Energy minimization calculations, often performed using molecular mechanics force fields or quantum chemical methods, are used to find the most stable conformation (the global energy minimum). Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it can interact with other molecules, such as biological receptors.
Molecular dynamics (MD) simulations can be used to study the interactions between this compound and other molecules, such as solvent molecules or a biological target like a protein. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions.
For example, a recent study on a related 6,8-dichloroquinoline (B1583623) derivative utilized MD simulations to investigate its complex with a protein target. frontiersin.org Such simulations can reveal the stability of the ligand-protein complex and identify the key amino acid residues involved in binding. This information is invaluable for the rational design of new molecules with specific biological activities. These studies often analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property, respectively. While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, the principles can be readily applied based on studies of analogous quinoline derivatives. nih.govugm.ac.idtandfonline.comwalisongo.ac.id
Development of Predictive Models for Chemical Behavior
The development of predictive QSAR/QSPR models for this compound and its derivatives would involve a systematic approach. First, a dataset of molecules with known activities or properties would be compiled. For each molecule, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR/QSPR models. nih.gov For instance, a hypothetical QSAR model for the anti-proliferative activity of a series of this compound derivatives might take the form of the following equation:
pIC50 = c0 + c1logP + c2HOMO + c3*DipoleMoment
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient (a measure of hydrophobicity), HOMO is the energy of the highest occupied molecular orbital, and DipoleMoment is the molecule's dipole moment. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.
The predictive power of such models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov
A hypothetical data table for a QSAR study on a series of this compound derivatives is presented below:
| Compound | R1 | R2 | logP | HOMO (eV) | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |
| 1 | H | H | 3.2 | -6.5 | 2.1 | 5.8 | 5.7 |
| 2 | CH3 | H | 3.7 | -6.4 | 2.3 | 6.1 | 6.0 |
| 3 | OCH3 | H | 3.1 | -6.3 | 2.5 | 6.3 | 6.4 |
| 4 | H | F | 3.3 | -6.7 | 3.0 | 5.5 | 5.4 |
| 5 | H | Cl | 3.8 | -6.8 | 3.2 | 5.9 | 5.9 |
Analysis of Molecular Descriptors Relevant to Reactivity
The reactivity of this compound and its derivatives can be rationalized by analyzing a variety of molecular descriptors calculated through quantum chemical methods, such as Density Functional Theory (DFT). mdpi.com These descriptors provide a quantitative measure of the electronic and structural features that govern how a molecule interacts with other chemical species.
Key Molecular Descriptors and Their Relevance:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the quinoline ring and the amino group would be expected to be regions of negative potential.
Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters, derived from the HOMO and LUMO energies, provide a more global picture of the molecule's reactivity.
A hypothetical table of calculated molecular descriptors for this compound is shown below:
| Descriptor | Value |
| HOMO Energy | -6.6 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Electronegativity (χ) | 3.9 eV |
| Chemical Hardness (η) | 2.7 eV |
| Electrophilicity Index (ω) | 2.8 eV |
| Dipole Moment | 2.5 Debye |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions, including the identification of reaction pathways, the characterization of transition states, and the calculation of activation energies.
Theoretical Investigation of Reaction Pathways and Transition States
The process of elucidating a reaction mechanism using computational tools typically involves the following steps:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their most stable, low-energy conformations.
Transition State Searching: A search is conducted for the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical and often challenging step.
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. A stable minimum (reactant or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the intended reactants and products.
For example, a theoretical study of the N-alkylation of this compound would involve modeling the approach of an alkylating agent (e.g., methyl iodide) to the amino group, locating the SN2 transition state, and calculating the activation barrier for the reaction.
Structure Activity Relationship Sar Investigations of 5,8 Dichloroquinolin 3 Amine Analogues
Influence of Halogen Position and Number on Molecular Interactions
The presence and placement of halogen atoms on the quinoline (B57606) ring are critical determinants of the biological activity of 5,8-dichloroquinolin-3-amine analogues. The two chlorine atoms at the C5 and C8 positions are not merely passive substituents; they actively shape the molecule's electronic and steric properties, which in turn govern its interactions with protein binding sites.
Studies on related quinoline systems have demonstrated that the position of halogen atoms can significantly impact activity. For instance, in the context of antimalarial 4-aminoquinolines, a chlorine atom at the C7 position is a well-established feature for optimal activity. While direct SAR studies on a broad panel of dihalo-3-aminoquinolines are limited, research on related quinoline-5,8-diones, which share the same di-substitution pattern on the benzene (B151609) ring, provides valuable insights. In these systems, the electron-withdrawing nature of the chlorine atoms at C5 and C8 is believed to enhance the electrophilicity of the quinone ring, a key factor in their mechanism of action as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).
The number of halogen substituents also plays a crucial role. The dichlorination at C5 and C8 creates a distinct electronic environment compared to mono-halogenated or non-halogenated analogues. This specific substitution pattern is thought to contribute to the molecule's ability to engage in specific hydrogen bonding and van der Waals interactions within the active sites of its target proteins.
Impact of Amine Substituent Modifications on Molecular Properties
While comprehensive SAR studies focusing specifically on N-substituted derivatives of this compound are not extensively documented in publicly available literature, general principles from medicinal chemistry suggest that:
Alkylation: Introducing small alkyl groups on the amine can modulate lipophilicity and steric bulk. For example, converting the primary amine to a secondary or tertiary amine can impact its ability to act as a hydrogen bond donor, which may be critical for binding to certain biological targets.
Acylation: The introduction of acyl groups to form amides can significantly alter the electronic properties and hydrogen bonding potential of the C3-substituent.
Arylation: The addition of aryl or heteroaryl rings can introduce further opportunities for π-π stacking and other non-covalent interactions within a protein's binding pocket.
In related 8-aminoquinoline (B160924) series, the nature of the side chain attached to the amino group is a well-established determinant of both efficacy and toxicity. This underscores the importance of systematically exploring modifications at the 3-amino position of the 5,8-dichloroquinoline (B2488021) scaffold to fine-tune its biological activity.
Systematic Variations on the Quinoline Ring
Beyond the foundational halogen and amine substitutions, modifications at other positions of the quinoline ring offer another avenue to probe and optimize the biological activity of this compound analogues.
Modifications at C2, C4, C6, C7 Positions of the Quinoline Scaffold
Systematic variations at the C2, C4, C6, and C7 positions can provide a deeper understanding of the spatial and electronic requirements for target engagement.
C6 and C7 Positions: Research on amino-quinoline-5,8-dione derivatives as NQO1 inhibitors has shed light on the importance of substitutions at the C6 and C7 positions. Current time information in Bangalore, IN.who.intnih.gov In these studies, the introduction of various amino-containing side chains at either C6 or C7 led to potent inhibitors. This highlights the sensitivity of the quinoline scaffold to substitutions on the benzenoid ring and suggests that even in the presence of the C5 and C8 chlorine atoms, further modifications at C6 and C7 could significantly impact activity.
Stereochemical Considerations in Substituted Derivatives
The introduction of chiral centers through substitution on the quinoline ring or its side chains adds another layer of complexity and opportunity to SAR studies. While specific research on the stereochemistry of this compound derivatives is scarce, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit markedly different pharmacological activities and metabolic profiles. Therefore, when substitutions create stereocenters, the separation and biological evaluation of individual enantiomers are crucial steps in a thorough SAR investigation.
Correlation of Structural Features with Specific Biological Pathway Interactions
A key goal of SAR studies is to establish a clear link between a molecule's structural features and its effects on specific biological pathways. For this compound analogues, research has begun to elucidate their interactions with key cellular enzymes.
Advanced Applications of 5,8 Dichloroquinolin 3 Amine in Organic Synthesis
Role as a Versatile Synthetic Intermediate
The strategic placement of functional groups on the 5,8-dichloroquinolin-3-amine scaffold allows it to serve as a foundational unit in the synthesis of diverse chemical structures. The presence of the amino group and the reactive chlorine atoms enables chemists to employ it in various synthetic transformations.
Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are a major class of molecules used in organic synthesis, with many serving as privileged structures in medicinal chemistry. sigmaaldrich.com this compound is an exemplary building block for constructing more elaborate heterocyclic frameworks. sigmaaldrich.com The amine group can participate in cyclization reactions, while the chloro groups can be substituted through various cross-coupling reactions, leading to the formation of fused ring systems or multi-substituted quinolines. For instance, the quinoline (B57606) scaffold can be modified through established synthetic protocols like the Skraup, Doebner–von Miller, or Friedländer syntheses to create a variety of derivatives. rsc.org The development of transition-metal-free synthesis methods has also expanded the toolkit for creating quinoline derivatives under greener conditions. rsc.org
Precursor for Chemically Diverse Compound Libraries
The creation of compound libraries is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for generating such libraries due to its multiple points of diversification. The amine group can be acylated, alkylated, or used in condensation reactions, while the two chlorine atoms can be selectively replaced with different functional groups using techniques like palladium-catalyzed amination. researchgate.net This allows for the systematic generation of a large number of structurally related yet distinct molecules. The ability to modify the quinoline skeleton through various methods provides a pathway to novel bioactive molecules. mdpi.com
Below is a table illustrating the potential for diversification of the this compound core.
| Reactive Site | Potential Reactions | Resulting Functionality |
| 3-Amino Group | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |
| 5-Chloro Position | Nucleophilic Aromatic Substitution | Aryl, Alkoxy, or Amino Substituents |
| 8-Chloro Position | Nucleophilic Aromatic Substitution | Aryl, Alkoxy, or Amino Substituents |
| Quinoline Ring | Reduction | Tetrahydroquinoline Derivatives |
Synthesis of Biologically Relevant Quinoline Scaffolds
The quinoline ring system is a core component of many biologically active compounds. researchgate.netnih.gov Consequently, synthetic routes starting from functionalized quinolines like this compound are of significant interest.
Construction of Quinoline-based Pharmaceutical Leads (excluding specific drugs/diseases)
The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound can be used to generate novel compounds with potential pharmaceutical applications. nih.gov For example, the synthesis of 4-aminoquinoline-triazolopyrimidine hybrids has demonstrated that the quinoline core can lead to a substantial enhancement in biological activities. nih.gov The modification of the quinoline moiety, such as the introduction of different linkers or substituents, can significantly influence the potency and properties of the resulting molecules. nih.gov The 5,8-quinolinedione (B78156) scaffold, a related structure, is also known for its broad spectrum of biological activities, highlighting the importance of the quinoline core in designing bioactive agents. nih.govmdpi.com
Preparation of Quinoline-derived Ligands and Catalysts
The nitrogen atom in the quinoline ring and the exocyclic amine group in this compound can act as coordination sites for metal ions. This property makes its derivatives suitable for use as ligands in coordination chemistry and catalysis. For instance, 8-hydroxyquinoline (B1678124) derivatives are known to form stable complexes with various metals and have been used in the development of new catalysts. mdpi.com The synthesis of quinoline derivatives through methods like palladium-catalyzed amination often involves the use of specialized phosphine (B1218219) ligands, such as BINAP or DavePhos, to control the reaction's selectivity and yield. researchgate.net The resulting amino-quinoline structures can themselves be explored as ligands in other catalytic transformations.
Methodological Developments in Amine Chemistry
The study of reactions involving this compound contributes to the broader field of amine chemistry. The reactivity of its amino group, influenced by the electron-withdrawing nature of the dichloro-quinoline core, provides a platform for exploring new chemical transformations. Methodologies such as the Hartwig-Buchwald amination have been successfully applied to quinoline substrates, allowing for the efficient formation of C-N bonds under relatively mild conditions. ias.ac.in The development of novel tertiary amine absorbents for various applications also benefits from the understanding of structure-activity relationships in complex amine molecules. researchgate.net Furthermore, the Mannich reaction, a powerful tool in medicinal chemistry, can be used with quinoline substrates to synthesize new chemical entities. nih.gov Research into the synthesis of quinolines continues to evolve, with a focus on developing more efficient and environmentally friendly methods. organic-chemistry.org
Novel Amination Reactions Facilitated by this compound Scaffolds
The this compound scaffold, possessing two halogen atoms at different positions, is primed for sequential functionalization through amination reactions. Palladium-catalyzed amination, a cornerstone of modern organic synthesis, has been effectively applied to various dichloroquinoline isomers. mdpi.comnih.gov While studies specifically detailing this compound are not abundant, extensive research on related dichloroquinolines provides a clear blueprint for its reactivity.
For instance, the palladium-catalyzed amination of 2,8- and 4,8-dichloroquinolines with bulky adamantane-containing amines has demonstrated that selective mono- or di-amination can be achieved by carefully tuning the reaction conditions. mdpi.comnih.gov The chlorine atom at the C-4 position is generally more reactive towards nucleophilic substitution than the one at C-8, allowing for regioselective monoamination. mdpi.com By analogy, in the this compound scaffold, the two chlorine atoms are expected to exhibit differential reactivity due to their distinct electronic and steric environments. This allows for a stepwise introduction of different amino groups.
The general approach involves reacting the dichloroquinoline with an amine in the presence of a palladium catalyst, such as Pd(dba)₂, and a phosphine ligand like BINAP or DavePhos. The choice of ligand is crucial; bulkier ligands like DavePhos have been shown to facilitate the more challenging diamination reactions or aminations involving sterically hindered amines. mdpi.comnih.gov This methodology opens the door to creating a library of novel quinoline derivatives where the C-5 and C-8 positions are substituted with diverse amino functionalities, starting from the this compound core.
Strategies for Regioselective Functionalization
The controlled, site-selective modification of this compound is key to unlocking its full potential as a synthetic intermediate. Regioselectivity can be achieved by exploiting the inherent differences in the reactivity of its functional groups and C-H bonds.
The primary strategies for regioselective functionalization focus on:
Selective C-Cl Bond Substitution: As established in palladium-catalyzed aminations of other dichloroquinolines, the chlorine atoms at positions 5 and 8 will likely have different reactivities. mdpi.com The chlorine atom in the pyridine (B92270) ring (if present) is typically more labile than one on the benzene (B151609) ring. In the case of 5,8-dichloroquinoline (B2488021), both are on the benzene ring, but their electronic environments differ. It is predicted that the C-5 chlorine may be more susceptible to substitution than the C-8 chlorine, enabling selective mono-functionalization at the C-5 position under controlled conditions. By employing one equivalent of a nucleophile, chemists can preferentially target the more reactive site before proceeding to functionalize the second chlorine atom. mdpi.com
Directed C-H Functionalization: The existing amino group at C-3 can act as a directing group for transition-metal-catalyzed C-H activation. This powerful technique allows for the formation of new bonds at otherwise unreactive C-H sites, typically ortho to the directing group. For this compound, this would likely favor functionalization at the C-2 and C-4 positions of the quinoline ring system.
N-Functionalization: The primary amine at the C-3 position is itself a reactive handle. It can readily undergo a variety of transformations, such as acylation, alkylation, or sulfonylation, allowing for the introduction of new functional groups without disturbing the chloro-substituents.
The table below summarizes the potential outcomes of regioselective reactions on the this compound scaffold based on studies of similar systems.
| Reaction Type | Reagents & Conditions | Probable Site of Functionalization | Product Type |
| Monoamination | 1 eq. Amine, Pd(dba)₂, BINAP, t-BuONa | C-5 | 5-Amino-8-chloroquinolin-3-amine derivative |
| Diamination | >2 eq. Amine, Pd(dba)₂, DavePhos, t-BuONa | C-5 and C-8 | 5,8-Diaminoquinoline-3-amine derivative |
| Directed C-H Activation | Pd(OAc)₂, Oxidant, Ligand | C-2 or C-4 | 2/4-Aryl/Alkyl-5,8-dichloroquinolin-3-amine |
| N-Acylation | Acyl Chloride, Base | N-3 | N-(5,8-dichloroquinolin-3-yl)amide |
Integration in Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The this compound scaffold is an excellent candidate for integration into MCRs, leveraging its primary amine functionality.
For example, 4-aminoquinolines have been successfully used in the Ugi three-component reaction to produce novel γ- and δ-lactams with antimalarial properties. nih.gov This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid. It is highly plausible that this compound could serve as the amine component in an Ugi-type MCR. This would allow for the rapid assembly of complex molecules where a new, substituted side chain is appended to the C-3 amino group, while the C-5 and C-8 chloro-substituents remain available for subsequent modifications.
Similarly, aminoquinolines can participate in other MCRs, such as those leading to the synthesis of substituted pyridines or other heterocyclic systems. rsc.orgbenthamdirect.com The primary amine of this compound can condense with an aldehyde to form an in-situ imine, a key intermediate in many MCRs, which can then be trapped by a third component like malononitrile (B47326) or a β-ketoester.
Tandem reactions, or cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur in one pot, often initiated by a single catalytic event. The structure of this compound is well-suited for designing such processes. A reaction could be initiated at the amino group or one of the chloro positions, followed by an intramolecular cyclization involving another part of the molecule or a separately added reactant. While specific examples starting with this compound are not yet prevalent in the literature, the development of tandem reactions for the synthesis of complex fused quinoline and tetrahydroquinoline systems is an active area of research. rsc.orgnih.gov These advanced strategies highlight the potential to use this versatile building block to construct intricate molecular frameworks in a highly efficient manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
